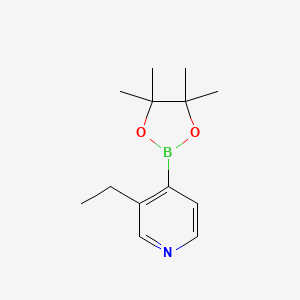

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with an ethyl group and a boronic ester moiety, making it a valuable intermediate in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron. The general reaction conditions include:

Catalyst: Palladium(II) acetate or similar palladium catalysts

Ligand: Phosphine ligands such as triphenylphosphine

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, phosphine ligand, base (e.g., potassium carbonate), and solvent (e.g., THF).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: Alcohol derivatives

Reduction: Piperidine derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the boron-dioxaborolane moiety exhibit promising anticancer properties. For instance, derivatives of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been evaluated for their ability to inhibit specific cancer pathways. In a study on dual-target compounds for bronchial therapeutics, synthesized compounds demonstrated significant binding affinity to therapeutic targets such as ADORA2A and PDE4D, indicating potential for further development as anticancer agents .

Antimicrobial Properties

The introduction of the dioxaborolane group into the pyridine structure has been shown to enhance antimicrobial activity. In a comparative study of various synthesized organophosphonates and their derivatives, it was found that compounds with the dioxaborolane moiety exhibited improved selectivity and efficacy against bacterial strains like Escherichia coli .

Organic Synthesis

Cross-Coupling Reactions

this compound serves as a valuable intermediate in cross-coupling reactions. The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is significant in the synthesis of various pharmaceuticals and agrochemicals. For example, it has been successfully employed in synthesizing complex heterocyclic scaffolds that are crucial for drug development .

Synthetic Versatility

The compound's ability to participate in various organic transformations makes it a versatile building block in synthetic chemistry. Its reactivity allows for modifications that can lead to a wide range of derivatives suitable for different applications in material science and pharmaceuticals .

Material Science

Polymer Chemistry

In material science, the incorporation of boron-containing compounds like this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. The boron atoms can act as cross-linking points within polymer chains, improving the overall performance of the materials .

Sensors and Catalysts

Additionally, compounds featuring the dioxaborolane structure have shown potential as sensors due to their ability to interact with various analytes. Their application in catalysis is also notable; they can facilitate reactions under mild conditions while providing high selectivity and yield .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Enhanced efficacy against cancer cells and bacteria |

| Organic Synthesis | Cross-coupling reactions (e.g., Suzuki-Miyaura) | Formation of complex biaryl compounds |

| Material Science | Polymer enhancements and sensor applications | Improved mechanical properties and selective sensing |

Wirkmechanismus

The mechanism of action of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination to yield the final product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

- Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate

Uniqueness

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds that are not easily accessible through other routes.

Biologische Aktivität

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H21BO3

- Molecular Weight : 248.13 g/mol

- CAS Number : 1905413-57-1

The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known to influence its biological properties.

Research indicates that compounds containing dioxaborolane structures often exhibit unique mechanisms of action due to their ability to interact with biological macromolecules. For example:

- Protein Interaction : Dioxaborolane derivatives can form reversible covalent bonds with proteins, potentially leading to modulation of enzymatic activities.

- Cell Signaling Pathways : These compounds may influence various signaling pathways by acting as inhibitors or activators of specific kinases or phosphatases.

Toxicity Profile

The toxicity of this compound has been assessed in various studies. Key findings include:

- Acute Toxicity : It has been classified as harmful if swallowed or in contact with skin (H302 and H312) .

- Chronic Effects : Long-term exposure could lead to skin irritation and other adverse effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:

- Antiparasitic Activity : A study demonstrated that similar dioxaborolane derivatives exhibited significant antiparasitic activity with IC50 values in the low micromolar range . This suggests potential applications in treating parasitic infections.

- Cytotoxicity Studies : Research on cytotoxic effects in cell lines (HT-22 and BV-2) showed that certain derivatives did not significantly decrease cell viability at concentrations up to 100 µM . This indicates a favorable safety profile for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Eigenschaften

IUPAC Name |

3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-6-10-9-15-8-7-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBHLSPBUNGBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.